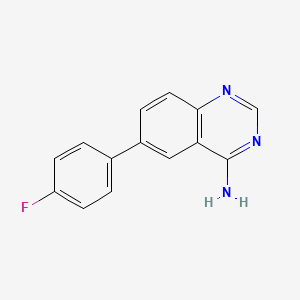

4-Amino-6-(4-fluorophenyl)-quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-6-(4-fluorophenyl)-quinazoline is a useful research compound. Its molecular formula is C14H10FN3 and its molecular weight is 239.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Cancer Applications

The compound has shown promising results in the field of oncology. Research indicates that quinazoline derivatives, including 4-amino-6-(4-fluorophenyl)-quinazoline, possess potent anti-cancer activities through various mechanisms:

- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit receptor tyrosine kinases, particularly epidermal growth factor receptor (EGFR) and HER2/neu. This inhibition is crucial for the treatment of various cancers, including breast and lung cancer. For instance, compounds with similar structures have demonstrated IC50 values as low as 0.096 μM against EGFR, indicating high potency against cancer cell lines such as MCF-7 and A549 .

- Mechanisms of Action : The anti-cancer activity is attributed to the ability of these compounds to interfere with critical signaling pathways involved in cell proliferation and survival. Studies have shown that this compound derivatives can induce apoptosis in cancer cells by disrupting these pathways .

Case Studies

- HeLa Cell Line Studies : In vitro tests on HeLa cells revealed that certain derivatives exhibited significant anti-proliferative effects, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Hybrid Compounds : Research has explored hybridization with other pharmacophores to enhance efficacy. For example, combining quinazoline with indolinone structures has resulted in compounds that show improved activity against multiple cancer cell lines .

Anti-Inflammatory Applications

In addition to anti-cancer properties, this compound has been studied for its anti-inflammatory effects:

- Mechanism of Action : The compound acts by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by excessive inflammation .

- Comparative Studies : In experimental models, the compound has shown comparable efficacy to standard anti-inflammatory drugs like indomethacin, highlighting its potential as a therapeutic agent in inflammatory diseases .

Other Pharmacological Applications

Beyond its primary applications in oncology and inflammation, this compound has been investigated for various other therapeutic uses:

- Anticonvulsant Activity : Some studies have reported the anticonvulsant properties of quinazoline derivatives, suggesting their potential utility in treating epilepsy and other seizure disorders .

- Antimicrobial Properties : Research indicates that quinazoline derivatives may exhibit antibacterial and antifungal activities, adding another layer to their therapeutic potential .

Data Summary Table

| Application Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Anti-Cancer | Inhibition of EGFR and HER2/neu | IC50 values as low as 0.096 μM in cell lines |

| Anti-Inflammatory | Modulation of inflammatory cytokines | Comparable efficacy to indomethacin |

| Anticonvulsant | Modulation of neurotransmitter release | Exhibited significant anticonvulsant activity |

| Antimicrobial | Disruption of bacterial/fungal cell functions | Potential activity against various pathogens |

Propiedades

Fórmula molecular |

C14H10FN3 |

|---|---|

Peso molecular |

239.25 g/mol |

Nombre IUPAC |

6-(4-fluorophenyl)quinazolin-4-amine |

InChI |

InChI=1S/C14H10FN3/c15-11-4-1-9(2-5-11)10-3-6-13-12(7-10)14(16)18-8-17-13/h1-8H,(H2,16,17,18) |

Clave InChI |

SPJZFXDMTWVOOE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CC3=C(C=C2)N=CN=C3N)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.